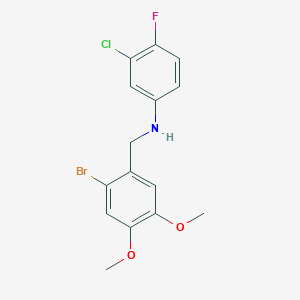

![molecular formula C11H12Cl2F3N3 B6046138 1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine](/img/structure/B6046138.png)

1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds . A study describes a one-step procedure for the synthesis of a regioisomeric mixture of target pyrazoles starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered ring containing two nitrogen atoms. The trifluoromethyl group (-CF3) is a common substituent in organic chemistry due to its ability to influence the electronic properties of the molecule .Applications De Recherche Scientifique

Adenosine Receptor Modulation

The 1-(3-trifluoromethyl-benzyl)1H-pyrazol-4-yl group, when attached at specific positions, has shown affinity for adenosine receptors (ARs). For example, CVT-6975, a derivative, exhibits high affinity for the hA2BAR (adenosine A2B receptor). Further studies could explore its potential as an antagonist or agonist for AR subtypes .

Mécanisme D'action

Target of Action

The primary target of 1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine dihydrochloride is the adenosine receptor . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand. They play a role in various biological functions such as heart rate, sleep, and inflammation.

Mode of Action

This compound interacts with its target, the adenosine receptor, by binding to the receptor and blocking its activity . This interaction results in changes in the cellular response to adenosine, a key modulator of neurotransmission, inflammation, and immune responses.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving adenosine signaling . Adenosine signaling plays a crucial role in many physiological processes, including neurotransmission, vasodilation, and immune response. By blocking the adenosine receptor, this compound can alter these pathways and their downstream effects.

Result of Action

The result of the action of 1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine dihydrochloride is the inhibition of the adenosine receptor . This can lead to a decrease in the physiological effects mediated by adenosine, such as vasodilation, inflammation, and neurotransmission.

Propriétés

IUPAC Name |

1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3.2ClH/c12-11(13,14)9-3-1-2-8(4-9)6-17-7-10(15)5-16-17;;/h1-5,7H,6,15H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJNSCXADQOPCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660030 |

Source

|

| Record name | 1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine dihydrochloride | |

CAS RN |

1002033-51-3 |

Source

|

| Record name | 1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol](/img/structure/B6046062.png)

![N-methyl-1-{1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B6046073.png)

![(1S,9S)-11-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6046075.png)

![2,2,2-trifluoro-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B6046078.png)

![{[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid](/img/structure/B6046082.png)

![7-(difluoromethyl)-3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6046084.png)

![dimethyl {4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}malonate](/img/structure/B6046101.png)

![N-[(6-chloro-2H-chromen-3-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6046119.png)

![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-4-isobutylbenzenesulfonohydrazide](/img/structure/B6046126.png)

![diethyl {amino[2-(3,4-dimethoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6046143.png)